molecular formula C17H25NO B5218401 (2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one

(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one

Cat. No.: B5218401
M. Wt: 259.4 g/mol
InChI Key: MZSBLFBMITZSOA-UZNMPDEFSA-N
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Description

(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one is an organic compound characterized by its adamantyl group and conjugated diene system. The adamantyl group is known for imparting rigidity and stability to the molecule, while the conjugated diene system can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Formation of the Conjugated Diene System: The conjugated diene system can be synthesized through a series of aldol condensation reactions, followed by dehydration to form the diene.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the conjugated diene system, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated products.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides stability and rigidity, while the conjugated diene system can participate in electron transfer reactions. The dimethylamino group can interact with biological molecules through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E,4Z)-1-(2-adamantyl)-5-(methylamino)penta-2,4-dien-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2E,4Z)-1-(2-adamantyl)-5-(ethylamino)penta-2,4-dien-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one is unique due to the combination of its adamantyl group, conjugated diene system, and dimethylamino group. This combination imparts specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-18(2)6-4-3-5-16(19)17-14-8-12-7-13(10-14)11-15(17)9-12/h3-6,12-15,17H,7-11H2,1-2H3/b5-3+,6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSBLFBMITZSOA-UZNMPDEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=CC(=O)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C=C\C(=O)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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